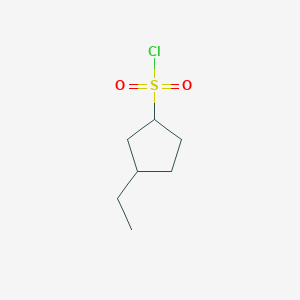

3-Ethylcyclopentane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides are pivotal reagents in organic synthesis due to the electrophilic nature of the sulfur atom and the chloride anion's ability to act as a good leaving group. cymitquimica.com They are most frequently employed in the synthesis of sulfonamides through their reaction with primary and secondary amines. sigmaaldrich.comcbijournal.com The resulting sulfonamide moiety is a key structural component in many pharmaceutical drugs, exhibiting a range of biological activities. sigmaaldrich.com

Furthermore, sulfonyl chlorides react with alcohols to form sulfonic esters, which are themselves useful intermediates and protecting groups in multi-step syntheses. cymitquimica.com The versatility of sulfonyl chlorides extends to their use in the formation of sulfones and as a source for various sulfur-containing functional groups. magtech.com.cn Their importance is underscored by their application in the production of dyes, pigments, and agrochemicals.

Overview of Alicyclic Sulfonyl Chlorides

Alicyclic sulfonyl chlorides are a subclass in which the sulfonyl chloride group is attached to a non-aromatic, saturated carbocyclic ring. Compounds such as cyclopentanesulfonyl chloride and cyclopropanesulfonyl chloride are representative examples of this group. cymitquimica.comsigmaaldrich.com These compounds share the high reactivity of their aromatic and linear aliphatic counterparts. cymitquimica.com

Typically, alicyclic sulfonyl chlorides are liquids at room temperature, often colorless to pale yellow, and are characterized by their pungent odor. cymitquimica.comontosight.ai They are generally soluble in organic solvents and are sensitive to moisture, readily undergoing hydrolysis. cymitquimica.comlibretexts.org Their reactivity makes them valuable building blocks in medicinal chemistry for creating complex molecules. sigmaaldrich.com

Scope and Research Focus on 3-Ethylcyclopentane-1-sulfonyl chloride

Specific research dedicated to this compound is not extensively available in public literature. Consequently, this article will focus on the predicted properties, synthesis, and reactivity of this compound based on the well-established chemistry of other alicyclic sulfonyl chlorides, such as cyclopentanesulfonyl chloride. The structural features of this compound—a five-membered carbon ring with an ethyl substituent and a sulfonyl chloride functional group—allow for a scientifically grounded extrapolation of its behavior.

Detailed Research Findings

The following sections detail the anticipated properties and chemical behavior of this compound.

Physicochemical Properties

The properties of this compound are predicted based on its molecular structure and comparison with analogous compounds.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not readily available |

| Molecular Formula | C₇H₁₃ClO₂S |

| Molecular Weight | 196.70 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Solubility | Expected to be soluble in organic solvents and reactive with water libretexts.org |

Synthesis of this compound

While specific synthetic procedures for this compound are not detailed in the literature, general methods for the preparation of alkyl and alicyclic sulfonyl chlorides are well-established and applicable.

One common and effective method is the oxidative chlorination of the corresponding thiol . In this approach, 3-ethylcyclopentane-1-thiol (B15266577) would be treated with a chlorinating agent in the presence of water or an acid. Reagents such as chlorine gas or N-chlorosuccinimide can be used for this transformation. researchgate.net

Another potential route is the chlorosulfonation of ethylcyclopentane (B167899) . This involves the direct reaction of the parent hydrocarbon with a chlorosulfonating agent, such as chlorosulfonic acid. rsc.org However, this method may yield a mixture of isomers.

Reactivity of this compound

The reactivity of this compound is dictated by the electrophilic sulfur atom of the sulfonyl chloride group. It is expected to readily undergo nucleophilic substitution reactions.

Reaction with Amines (Sulfonamide Formation): In the presence of a base, this compound will react with primary and secondary amines to yield the corresponding N-substituted 3-ethylcyclopentanesulfonamides. This is one of the most significant reactions of sulfonyl chlorides. cbijournal.com

Reaction with Alcohols (Sulfonic Ester Formation): With alcohols, again typically in the presence of a base like pyridine, it will form 3-ethylcyclopentanesulfonic esters.

Hydrolysis: As an alicyclic sulfonyl chloride, it is expected to be sensitive to moisture. cymitquimica.com In the presence of water, it will hydrolyze to form 3-ethylcyclopentanesulfonic acid and hydrochloric acid. cymitquimica.com

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO2S |

|---|---|

Molecular Weight |

196.70 g/mol |

IUPAC Name |

3-ethylcyclopentane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO2S/c1-2-6-3-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3 |

InChI Key |

HAYUYJZSJGWVLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylcyclopentane 1 Sulfonyl Chloride

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of a sulfonyl chloride group (-SO₂Cl) directly onto the hydrocarbon skeleton, in this case, ethylcyclopentane (B167899). This can be achieved through different mechanisms, primarily radical-mediated or ionic pathways.

Chlorosulfonation is a process that directly converts a C-H bond to a C-SO₂Cl bond. The reaction typically involves reacting a hydrocarbon with a mixture of sulfur dioxide and chlorine or with chlorosulfonic acid.

Radical-mediated chlorosulfonation is a classic example of a free-radical chain reaction, often initiated by ultraviolet (UV) light or heat. youtube.comlibretexts.orglibretexts.org This process is particularly suited for alkanes like ethylcyclopentane. The reaction typically involves treating the alkane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂). google.com

The mechanism proceeds through three key stages: libretexts.orgbyjus.comorganicchemistrytutor.com

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) under the influence of light or heat to generate two highly reactive chlorine radicals (Cl•). youtube.comlibretexts.org

Propagation: A chlorine radical then abstracts a hydrogen atom from the ethylcyclopentane, forming a cyclopentyl radical and hydrogen chloride (HCl). This carbon-centered radical reacts with sulfur dioxide to form an alkanesulfonyl radical (R-SO₂•). This new radical then reacts with a chlorine molecule to yield the desired 3-ethylcyclopentane-1-sulfonyl chloride and another chlorine radical, which continues the chain reaction. youtube.com

Termination: The reaction is concluded when any two radicals combine to form a stable, non-radical product. youtube.combyjus.com This could involve the combination of two chlorine radicals, a chlorine radical with an alkyl radical, or two alkyl radicals.

A significant challenge in the radical chlorosulfonation of asymmetrical alkanes like ethylcyclopentane is the lack of regioselectivity, which can lead to a mixture of isomeric products.

Ionic chlorosulfonation typically involves the use of a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H). This method is most common for aromatic hydrocarbons, where the reaction proceeds via electrophilic aromatic substitution. stackexchange.comwikipedia.org For alkanes, this pathway is less common but can occur under specific conditions.

In this process, chlorosulfonic acid can undergo autoionization to generate the electrophile, the chlorosulfonium ion (⁺SO₂Cl). stackexchange.com This powerful electrophile can then react with the hydrocarbon. The reaction with a saturated hydrocarbon like ethylcyclopentane is challenging and may require superacidic conditions to proceed. The mechanism involves the formation of a carbocation intermediate, which then reacts with the chlorosulfonate species to form the sulfonyl chloride. Due to the high reactivity of carbocations, this method can also suffer from a lack of selectivity and potential side reactions such as rearrangements and eliminations.

| Method | Typical Reagents | Initiation | Key Intermediate | Applicability to Ethylcyclopentane |

| Radical-Mediated | SO₂ + Cl₂ | UV light or Heat | Alkyl radical (e.g., Ethylcyclopentyl radical) | Applicable, but may yield isomeric mixtures. |

| Ionic | ClSO₃H | Autoionization | Carbocation | Less common for alkanes; requires harsh conditions. |

Oxidation-Chlorination of Organosulfur Precursors

A more controlled and often higher-yielding approach to synthesizing sulfonyl chlorides involves the oxidation and simultaneous chlorination of organosulfur compounds where the sulfur atom is already attached to the desired carbon skeleton.

One of the most practical methods for preparing sulfonyl chlorides is the oxidative chlorination of thiols (R-SH) or disulfides (R-S-S-R). organic-chemistry.orgorganic-chemistry.org In the context of the target molecule, this would involve starting with 3-ethylcyclopentanethiol or bis(3-ethylcyclopentyl) disulfide. A variety of reagent systems have been developed for this transformation, offering mild conditions and high yields. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

Commonly used reagent systems include:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): This combination is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. The reaction is typically rapid and efficient, proceeding under mild conditions at room temperature. organic-chemistry.orgresearchgate.net

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄): This system also provides an efficient pathway for the oxidative chlorination of both thiols and disulfides, noted for its excellent yields and very short reaction times. organic-chemistry.orgthieme-connect.com

N-Chlorosuccinimide (NCS): NCS, often in the presence of a chloride source and water, can smoothly oxidize thiols to the corresponding sulfonyl chlorides in good yields. organic-chemistry.org

Trichloroisocyanuric acid (TCCA): TCCA is another effective reagent for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides. researchgate.net

The general mechanism involves the oxidation of the sulfur species, followed by chlorination. For disulfides, the S-S bond is cleaved during the process. organic-chemistry.org These methods are often chemoselective and tolerate a range of other functional groups. organic-chemistry.org

| Reagent System | Precursor | Key Advantages | Reference |

| H₂O₂ / SOCl₂ | Thiol | Rapid reaction, high yields, mild conditions | organic-chemistry.orgresearchgate.net |

| H₂O₂ / ZrCl₄ | Thiol, Disulfide | Excellent yields, very short reaction times | organic-chemistry.orgthieme-connect.com |

| N-Chlorosuccinimide (NCS) / HCl | Thiol | Mild conditions, good yields | organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | Thiol, Disulfide | Efficient conversion, good to excellent yields | researchgate.net |

An alternative and environmentally conscious method utilizes odorless and stable S-alkylisothiourea salts as precursors. organic-chemistry.orgthieme-connect.com This approach avoids the use of volatile and often malodorous thiols. organic-chemistry.org The synthesis begins with the reaction of an alkyl halide, such as 1-bromo- or 1-chloro-3-ethylcyclopentane, with inexpensive thiourea (B124793) to form the corresponding S-(3-ethylcyclopentyl)isothiourea salt.

This salt is then subjected to oxidative chlorination using N-chlorosuccinimide (NCS) in an acidic aqueous medium. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently under mild conditions to afford the desired this compound in moderate to excellent yields. organic-chemistry.orgthieme-connect.com

A significant advantage of this method is its scalability and sustainability. The water-soluble byproduct, succinimide, can be recovered and re-chlorinated to regenerate the starting reagent, NCS. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This methodology is compatible with a wide range of functional groups and provides a practical alternative to traditional methods that may use hazardous reagents like chlorine gas. organic-chemistry.orgresearchgate.net

| Step | Reactants | Product | Key Features |

| 1. Salt Formation | 1-halo-3-ethylcyclopentane + Thiourea | S-(3-ethylcyclopentyl)isothiourea salt | Utilizes readily available starting materials. |

| 2. Chlorosulfonation | S-alkylisothiourea salt + NCS / H₂O / H⁺ | This compound | Mild conditions, good yields, avoids odorous thiols. |

From Sulfinic Acids and Salts

The oxidation of sulfinic acids and their corresponding salts provides a direct and reliable route to sulfonyl chlorides. This method typically involves treating the sulfinic acid precursor with a chlorinating agent. The necessary starting material for this synthesis would be 3-ethylcyclopentane-1-sulfinic acid or its salt, such as sodium 3-ethylcyclopentanesulfinate.

Common chlorinating agents used in this transformation include thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction is generally straightforward, involving the conversion of the sulfinate functional group to the sulfonyl chloride. For instance, reacting sodium 3-ethylcyclopentanesulfinate with sulfuryl chloride in an inert solvent would be a plausible pathway. The choice of solvent and reaction conditions is crucial to ensure high yield and minimize side reactions. Aromatic sulfinic acids are generally stable, while their aliphatic counterparts can be more prone to decomposition; however, they are viable intermediates. chez-alice.fr

Table 1: Synthesis from Sulfinic Acid Precursors

| Precursor | Reagent | General Conditions | Product |

|---|---|---|---|

| 3-Ethylcyclopentane-1-sulfinic acid | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., Dichloromethane) | This compound |

Transformation of Sulfonyl Hydrazides

Sulfonyl hydrazides are versatile intermediates in organic chemistry, often used as precursors to sulfonyl radicals. While direct conversion to sulfonyl chlorides is less common than other methods, they can be transformed under specific oxidative conditions in the presence of a chloride source. The required precursor for this route is 3-ethylcyclopentane-1-sulfonyl hydrazide.

Electrochemical methods, for example, can generate sulfonyl radicals from sulfonyl hydrazides, which can then be trapped by a chlorine source to form the desired sulfonyl chloride. researchgate.net This transformation provides an alternative to more traditional oxidative chlorination reactions.

Sandmeyer-Type Reactions for Alicyclic Systems

The Sandmeyer reaction is a cornerstone of aromatic chemistry, facilitating the conversion of an aryl amine to an aryl halide, nitrile, or other functional groups via a diazonium salt intermediate. wikipedia.orgbyjus.com A variation of this reaction, often termed a Meerwein-type reaction, can be used to synthesize aryl sulfonyl chlorides by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. mpg.denih.gov

Applying this methodology to an alicyclic system like 3-ethylcyclopentane presents a conceptual extension of the classical reaction. The process would begin with the diazotization of 3-ethylcyclopentan-1-amine using a reagent like sodium nitrite (B80452) in an acidic medium to form the corresponding, and likely unstable, alicyclic diazonium salt. This intermediate would then be reacted with sulfur dioxide and a copper chloride catalyst. The success of this reaction is contingent on the stability and reactivity of the alicyclic diazonium intermediate, which can be significantly different from its aromatic counterpart.

Table 2: Hypothetical Sandmeyer-Type Reaction

| Precursor | Reagents | Key Intermediate |

|---|

Advanced Synthetic Strategies

Photocatalytic Synthesis Pathways

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. beilstein-journals.org This approach can be applied to the synthesis of sulfonyl chlorides from various precursors. One such method involves the photocatalytic reaction of diazonium salts with sulfur dioxide. mpg.deresearchgate.net A heterogeneous carbon nitride photocatalyst, such as potassium poly(heptazine imide) (K-PHI), can mediate this transformation using visible light at room temperature. nih.gov

For the synthesis of this compound, this would involve the generation of the 3-ethylcyclopentane-1-diazonium salt, which is then introduced to a reaction mixture containing a photocatalyst and a source of sulfur dioxide. Upon irradiation with visible light, a photoinduced electron transfer process initiates the formation of an alicyclic radical, which then reacts with SO₂ and a chloride source to yield the final product. This method is noted for its high functional group tolerance and sustainability. mpg.denih.gov

Electrochemical Synthesis Methods

Electrosynthesis offers a green and efficient alternative to traditional chemical oxidants or reductants. researchgate.net These methods can be employed to generate sulfonyl chlorides by the oxidative chlorination of sulfur-containing starting materials. For instance, the electrochemical oxidation of sulfinic acids or their salts at an anode can produce sulfonyl radicals. In a medium containing a chloride source, these radicals are readily converted to the corresponding sulfonyl chloride.

An electrochemical cell, typically undivided and equipped with platinum or carbon electrodes, could be used. researchgate.net Starting with 3-ethylcyclopentane-1-sulfinic acid or its sodium salt, the application of an electric current would initiate the oxidative process. This technique avoids the need for harsh chemical oxidants and allows for precise control over the reaction.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has become increasingly important for the safe and efficient production of chemicals, particularly for reactions that are highly exothermic or involve hazardous reagents. tcichemicals.com The synthesis of sulfonyl chlorides, which often uses reagents like sulfuryl chloride or chlorosulfonic acid, can benefit significantly from this technology. rsc.orgmdpi.com

In a continuous flow setup for producing this compound, a stream of the precursor (e.g., 3-ethylcyclopentanethiol or a corresponding disulfide) would be mixed with a stream of an oxidizing and chlorinating agent (such as 1,3-dichloro-5,5-dimethylhydantoin) in a microreactor. rsc.org The small reactor volume and superior heat exchange capabilities ensure that the reaction temperature is precisely controlled, preventing thermal runaways and improving safety. nih.gov This methodology allows for high space-time yields and can be automated for consistent production. mdpi.comresearchgate.net

Table 3: Comparison of Advanced Synthetic Strategies

| Method | Key Advantage | Typical Precursor | Conditions |

|---|---|---|---|

| Photocatalysis | Mild conditions, high functional group tolerance | Diazonium Salt | Visible light, room temperature |

| Electrochemistry | Avoids chemical oxidants, precise control | Sulfinic Acid / Salt | Electric current, undivided cell |

| Continuous Flow | Enhanced safety, high efficiency, scalability | Thiol / Disulfide | Microreactor, controlled temperature |

Reactivity and Reaction Mechanisms of 3 Ethylcyclopentane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution is the predominant reaction pathway for 3-ethylcyclopentane-1-sulfonyl chloride. These reactions involve the attack of a nucleophile on the sulfur atom, resulting in the displacement of the chloride ion. fiveable.me The general mechanism for these transformations is typically a bimolecular nucleophilic substitution (Sɴ2-type) process at the sulfur atom. nih.gov

Formation of Sulfonates and Sulfonyl Esters

This compound can react with alcohols or phenols in the presence of a base to form sulfonate esters. fiveable.me This reaction is analogous to sulfonamide formation, with the alcohol acting as the nucleophile. The base, often a tertiary amine like triethylamine (B128534) or pyridine, is necessary to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

General Reaction for Sulfonate Ester Formation

R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl (where R = 3-ethylcyclopentyl)

Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Formation of Sulfones

Sulfones can be prepared from sulfonyl chlorides through various methods. wikipedia.org One common approach is the Friedel-Crafts-type reaction with an aromatic compound, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.org In this reaction, the sulfonyl chloride acts as an electrophile, and the aromatic ring is the nucleophile.

General Reaction for Sulfone Formation (Friedel-Crafts)

R-SO₂Cl + Ar-H + AlCl₃ → R-SO₂-Ar + HCl + AlCl₃ (where R = 3-ethylcyclopentyl and Ar = an aromatic ring)

Alternatively, sulfones can be synthesized by the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. Another method involves the reaction with sulfinates. wikipedia.org The electron-withdrawing nature of the sulfone group makes it a useful functional group in various chemical transformations. iomcworld.com

Radical Reactions Involving the Sulfonyl Chloride Moiety

While nucleophilic substitution reactions are the most common, the sulfonyl chloride group can also participate in radical reactions. Under specific conditions, such as initiation by light or a radical initiator, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•).

Hydrosulfonylation of Unsaturated Systems

Hydrosulfonylation is a key reaction of sulfonyl chlorides, enabling the formation of sulfones, which are significant structural motifs in medicinal chemistry. researchgate.net This process involves the net addition of a sulfonyl group and a hydrogen atom across an unsaturated carbon-carbon bond, such as in alkenes and alkynes. researchgate.netresearchgate.net For a compound like this compound, this reaction would proceed via a radical mechanism.

The reaction is typically initiated by the generation of a 3-ethylcyclopentylsulfonyl radical. This radical then adds to the alkene or alkyne, creating a carbon-centered radical intermediate. nih.gov This intermediate subsequently abstracts a hydrogen atom from a hydrogen atom donor to yield the final hydrosulfonylated product. nih.gov Modern synthetic methods often employ visible-light photoredox catalysis to achieve this transformation under mild conditions. researchgate.netox.ac.ukresearchgate.net In such systems, a photocatalyst, upon light absorption, facilitates the single-electron reduction of the sulfonyl chloride to generate the required sulfonyl radical. nih.gov Tris(trimethylsilyl)silane is commonly used as an effective hydrogen atom donor to complete the catalytic cycle. researchgate.netox.ac.ukresearchgate.netcapes.gov.br

| Sulfonyl Chloride | Unsaturated Substrate | Conditions | Product Type |

|---|---|---|---|

| Methanesulfonyl chloride | Styrene | Photocatalyst (e.g., Ir complex), (TMS)₃SiH, Blue LED | Alkyl Aryl Sulfone |

| Cyclohexanesulfonyl chloride | 1-Octene | Photocatalyst, (TMS)₃SiH, Blue LED | Dialkyl Sulfone |

| This compound (Expected) | N-Phenylacrylamide | Photocatalyst, (TMS)₃SiH, Blue LED | Sulfonylated Amide |

Radical Annulation Reactions

The 3-ethylcyclopentylsulfonyl radical, generated from this compound, can participate in radical annulation or cascade reactions. These reactions are powerful methods for constructing complex cyclic and polycyclic structures. nih.gov In a typical cascade, the initially formed sulfonyl radical adds to an unsaturated system, such as a diene or an enyne, to form a carbon-centered radical. nih.gov This new radical can then undergo one or more subsequent intramolecular cyclization steps before the sequence is terminated.

These cascade reactions enable the formation of multiple carbon-carbon and carbon-sulfur bonds in a single operation. nih.gov The specific outcome of the reaction, including the size of the rings formed and the stereoselectivity, is highly dependent on the structure of the unsaturated substrate.

Mechanism of Sulfonyl Radical Generation and Reactivity

The generation of a sulfonyl radical from a sulfonyl chloride is the crucial first step in the radical pathways discussed. researchgate.net Several methods exist for this purpose:

Photoredox Catalysis: This is a prevalent modern method where a photocatalyst (e.g., an iridium or ruthenium complex), excited by visible light, transfers an electron to the sulfonyl chloride. acs.orgcam.ac.uk The resulting radical anion rapidly fragments, eliminating a chloride ion to produce the desired sulfonyl radical. nih.gov

Halogen Atom Abstraction: A radical species, such as a silyl (B83357) radical generated from tris(trimethylsilyl)silane, can abstract the chlorine atom directly from the sulfonyl chloride to generate the sulfonyl radical. semanticscholar.org

Thermal or Chemical Initiation: Traditional methods involve thermal decomposition of initiators like AIBN or the use of chemical reductants to initiate the radical process.

Once generated, the 3-ethylcyclopentylsulfonyl radical is an electrophilic species. Its reactivity is characterized by rapid addition to electron-rich carbon-carbon multiple bonds. acs.org The rate of this addition is influenced by the stability of the resulting carbon-centered radical adduct. acs.org A key feature of sulfonyl radical addition is its reversibility, which can influence the stereochemical outcome of subsequent reaction steps. acs.org

| Method | Reagents/Conditions | Mechanism |

|---|---|---|

| Photoredox Catalysis | Photocatalyst (e.g., [Ir(ppy)₃]), visible light, electron donor/acceptor | Single Electron Transfer (SET) to R-SO₂Cl, followed by fragmentation. |

| Halogen Atom Transfer | Radical initiator (e.g., silyl radical from (TMS)₃SiH) | Direct abstraction of the chlorine atom by a radical species. |

| Transition Metal Catalysis | Copper or Iron salts | Reductive generation of the sulfonyl radical via an organometallic intermediate. |

Ionic Reactions

In addition to radical pathways, this compound can engage in ionic reactions, often facilitated by the presence of Lewis acids or polar solvents. magtech.com.cn

Chlorosulfonylation of Alkenes and Alkynes

Chlorosulfonylation is the addition of both the sulfonyl group (-SO₂) and the chlorine atom across a double or triple bond. magtech.com.cnresearchgate.net This reaction is mechanistically distinct from hydrosulfonylation and typically proceeds via an atom transfer radical addition (ATRA) pathway. researchgate.net The 3-ethylcyclopentylsulfonyl radical adds to the unsaturated bond, and the resulting carbon-centered radical abstracts a chlorine atom from another molecule of this compound, propagating a radical chain. researchgate.net This process results in the formation of β-chloro sulfones. rsc.org The reaction can often be promoted by transition metal catalysts, such as those based on copper or iron. researchgate.net

Halogenation and Rearrangement Processes

Under ionic conditions, the products of addition reactions or the sulfonyl chloride itself can undergo further transformations. For instance, in the presence of a strong Lewis acid, the carbon-sulfur or carbon-halogen bond might be polarized or cleaved, leading to the formation of a carbocationic intermediate. Such intermediates are highly susceptible to rearrangement to form more stable species.

Carbocation rearrangements are fundamental processes in organic chemistry, driven by the thermodynamic preference for more stable carbocations (tertiary > secondary > primary). libretexts.orgpearson.com Should a carbocation form on the ethylcyclopentane (B167899) ring system during a reaction, it would be prone to rearrangement. libretexts.org

Hydride Shift: A hydrogen atom, along with its pair of bonding electrons, can migrate from an adjacent carbon to the positively charged carbon. libretexts.orglibretexts.org This process, known as a 1,2-hydride shift, occurs if it leads to a more stable carbocation. libretexts.orgwyzant.com For example, a secondary carbocation on the cyclopentane (B165970) ring could rearrange to a more stable tertiary carbocation at the point of ethyl group substitution.

Alkyl Shift: Similarly, an alkyl group can migrate to an adjacent carbocationic center. libretexts.orgmasterorganicchemistry.com In the context of the 3-ethylcyclopentane system, this could involve the shift of the ethyl group or a carbon atom from the ring itself. While 1,2-shifts are most common, sequential shifts can occur to move the positive charge across the ring. stackexchange.comechemi.com Such rearrangements are crucial for predicting the final product distribution in reactions that proceed through carbocationic intermediates. quora.compearson.com

| Rearrangement Type | Description | Driving Force | Example in a Cyclic System |

|---|---|---|---|

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation (e.g., 2° → 3°). | A 2° carbocation on a cyclopentane ring shifts to an adjacent 3° carbon. |

| 1,2-Alkyl Shift | Migration of an alkyl group with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation, often when no hydride is available to shift. | A methyl group shifts to form a more stable tertiary carbocation from a secondary one. |

Compound Index

| Compound Name |

|---|

| This compound |

| Tris(trimethylsilyl)silane |

| Methanesulfonyl chloride |

| Styrene |

| Cyclohexanesulfonyl chloride |

| 1-Octene |

| N-Phenylacrylamide |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Sulfonyl chlorides, including aliphatic derivatives like this compound, can serve as electrophilic partners in these transformations. The key to their utility lies in the ability of a transition metal catalyst, typically palladium, to insert into the sulfur-chlorine bond, initiating a catalytic cycle that leads to the formation of new chemical bonds.

Desulfitative coupling reactions are a class of cross-coupling reactions where a sulfonyl chloride is used as a coupling partner with the formal extrusion of sulfur dioxide (SO₂). chemrevlett.com These reactions have gained considerable interest as they provide an alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents. chemrevlett.com In the context of this compound, this would involve the formation of a new carbon-carbon bond at the sulfonyl group's point of attachment to the cyclopentane ring.

The general mechanism for a palladium-catalyzed desulfitative coupling reaction commences with the oxidative addition of the sulfonyl chloride to a low-valent palladium complex. chemrevlett.com This is followed by the extrusion of sulfur dioxide to form an organopalladium intermediate. This intermediate then participates in subsequent steps, such as transmetalation or reaction with another coupling partner, ultimately leading to the desired product and regeneration of the active catalyst. chemrevlett.com

Table 1: Illustrative Examples of Palladium-Catalyzed Desulfitative Coupling Reactions with Aliphatic Sulfonyl Chlorides

| Aliphatic Sulfonyl Chloride | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Methanesulfonyl chloride | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Methylbenzene | 75 |

| Cyclohexanesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 1-Methoxy-4-cyclohexylbenzene | 82 |

| 1-Pentanesulfonyl chloride | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | - | THF | 1-Heptene | 68 |

Note: This table is illustrative and based on general knowledge of desulfitative couplings of aliphatic sulfonyl chlorides. Specific conditions for this compound would require experimental optimization.

In contrast to desulfitative couplings, sulfonylation reactions result in the formation of sulfones, where the sulfonyl group (-SO₂-) from the sulfonyl chloride is incorporated into the final product. These reactions are valuable for the synthesis of a wide range of biologically active compounds and materials. Metal catalysts, particularly copper and palladium, are often employed to facilitate these transformations. rsc.org

For this compound, a typical sulfonylation reaction would involve its coupling with an organometallic reagent, such as an organozinc or organoboron compound, in the presence of a suitable catalyst. The reaction proceeds through a mechanism that generally involves the oxidative addition of the sulfonyl chloride to the metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the sulfone product. rsc.org

The scope of sulfonylation reactions is broad, and a variety of functional groups are often tolerated. The choice of catalyst system is critical and can influence the efficiency and selectivity of the reaction.

Table 2: Illustrative Examples of Metal-Catalyzed Sulfonylation Reactions with Aliphatic Sulfonyl Chlorides

| Aliphatic Sulfonyl Chloride | Coupling Partner | Catalyst | Solvent | Product | Yield (%) |

| Ethanesulfonyl chloride | Phenylzinc chloride | CuI | THF | Ethyl phenyl sulfone | 85 |

| Propanesulfonyl chloride | 4-Tolylboronic acid | Pd(PPh₃)₄ | Dioxane | 1-Propyl-4-tolyl sulfone | 78 |

| Butanesulfonyl chloride | (4-Fluorophenyl)magnesium bromide | Fe(acac)₃ | THF/NMP | 1-Butyl-4-fluorophenyl sulfone | 92 |

Note: This table is illustrative and based on general knowledge of sulfonylation reactions of aliphatic sulfonyl chlorides. Specific conditions for this compound would require experimental optimization.

Spectroscopic Elucidation of 3 Ethylcyclopentane 1 Sulfonyl Chloride and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In 3-Ethylcyclopentane-1-sulfonyl chloride, the sulfonyl chloride group (-SO₂Cl) presents highly characteristic absorption bands.

The key vibrational modes for the sulfonyl chloride group are the asymmetric and symmetric stretching of the S=O bonds. Generally, sulfonyl chlorides exhibit strong absorption bands for the asymmetric (νₐₛ) SO₂ stretch in the range of 1370-1410 cm⁻¹ and for the symmetric (νₛ) SO₂ stretch between 1166-1204 cm⁻¹. The exact positions of these bands can be influenced by the electronegativity of the adjacent groups. The spectrum would also feature a characteristic band for the S-Cl stretch, although this typically appears at lower frequencies (around 375 cm⁻¹) and may be outside the range of standard mid-IR spectrometers.

In addition to the sulfonyl group, the ethylcyclopentane (B167899) moiety will display characteristic C-H stretching vibrations from its alkane structure in the 2800-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1440-1470 cm⁻¹ range.

Table 1: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2965-2850 | Strong | C-H stretching (cyclopentane and ethyl groups) |

| 1470-1440 | Medium | C-H bending (scissoring) |

| 1385-1375 | Strong | SO₂ asymmetric stretching |

| 1190-1170 | Strong | SO₂ symmetric stretching |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The sulfonyl chloride group is also Raman active. The symmetric stretch of the S=O bond is expected to produce a strong signal. The S-Cl stretching vibration, which is often weak in the IR spectrum, typically gives rise to a strong and easily identifiable band in the Raman spectrum, generally found around 375 cm⁻¹.

The cyclopentane (B165970) ring itself has characteristic "breathing" modes that are Raman active. For cyclopentane and its alkyl derivatives, these ring vibrations appear in the fingerprint region of the spectrum, typically between 800 and 1100 cm⁻¹. chemicalbook.com The C-C and C-H vibrations of the ethyl and cyclopentyl groups will also contribute to the complex pattern in the fingerprint region.

Table 2: Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2965-2850 | Strong | C-H stretching |

| 1190-1170 | Strong | SO₂ symmetric stretching |

| ~890 | Medium | Cyclopentane ring breathing mode |

| ~375 | Strong | S-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the proton (H-1) on the carbon atom directly attached to the electron-withdrawing sulfonyl chloride group is expected to be the most deshielded. This proton would likely appear as a multiplet significantly downfield compared to typical alkane protons, estimated to be in the range of 3.5-4.0 ppm.

The protons of the ethyl group would exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The remaining protons on the cyclopentane ring would produce a series of complex, overlapping multiplets in the upfield region of the spectrum, likely between 1.2 and 2.2 ppm. chemicalbook.com The exact chemical shifts and coupling patterns depend on the stereochemistry (cis/trans isomerism) of the molecule.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -SO₂-CH- | 3.5 - 4.0 | Multiplet |

| Cyclopentane -CH₂- | 1.5 - 2.2 | Multiplet |

| Ethyl -CH- | 1.2 - 1.8 | Multiplet |

| Ethyl -CH₂- | 1.3 - 1.5 | Quartet |

| Ethyl -CH₃ | 0.8 - 1.0 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, the carbon atom (C-1) bonded to the sulfonyl chloride group will be significantly deshielded and is expected to have the largest chemical shift, likely in the range of 60-70 ppm.

The remaining carbon atoms of the cyclopentane ring and the ethyl group will appear at higher field. Based on data for ethylcyclopentane, the carbons of the cyclopentane ring would be expected between 25 and 45 ppm, while the ethyl group carbons would appear around 11 ppm (-CH₃) and 28 ppm (-CH₂). chemicalbook.com The presence of cis and trans isomers could result in a greater number of observed signals than unique carbon positions in a single isomer.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SO₂-C- | 60 - 70 |

| Cyclopentane C-3 | 38 - 45 |

| Cyclopentane C-2, C-5 | 30 - 38 |

| Cyclopentane C-4 | 25 - 32 |

| Ethyl -CH₂- | 27 - 30 |

| Ethyl -CH₃ | 10 - 13 |

Sulfur-33 (³³S) NMR is a less common technique due to several challenges. The ³³S isotope has a low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which typically results in very broad resonance signals. huji.ac.il Despite these difficulties, ³³S NMR can provide direct information about the chemical environment of the sulfur atom.

The chemical shift range for ³³S is extensive, spanning over 1000 ppm. mdpi.com Sulfur atoms in higher oxidation states, such as the +6 state in sulfonyl chlorides, are significantly deshielded compared to sulfides or thiols. The chemical shift for the sulfur atom in this compound is expected to fall within the general range observed for sulfones and related compounds. While specific data for this molecule is unavailable, the δ(³³S) would be anticipated in the region of approximately +300 to +350 ppm relative to a standard like (NH₄)₂SO₄. huji.ac.il The line width of the signal would be expected to be broad due to the quadrupolar nature of the nucleus and the asymmetry of the molecular environment. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogs

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical tool for the structural elucidation of organofluorine compounds. biophysics.orgnih.gov Given its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. biophysics.orgnih.gov For halogenated, specifically fluorinated, analogs of this compound, such as 3-ethylcyclopentane-1-sulfonyl fluoride (B91410) or a fluorinated version of the cyclopentane ring, ¹⁹F NMR would be indispensable.

Coupling between the fluorine nucleus and adjacent protons (¹H) or carbon (¹³C) nuclei provides valuable structural information. These through-bond interactions, denoted as J-couplings (e.g., ²JHF, ³JHF), are distance-dependent and can help establish the stereochemistry of the molecule. rsc.org For instance, the magnitude of the coupling constant can help differentiate between cis and trans isomers in substituted cyclopentane rings.

Hypothetical ¹⁹F NMR Data for 3-Ethyl-X-fluorocyclopentane-1-sulfonyl fluoride

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (Hz) | Structural Information Provided |

| Sulfonyl Fluoride (-SO₂F ) | +40 to +70 | Confirms the presence of the sulfonyl fluoride group. | |

| Fluorine on Cyclopentane Ring | -170 to -220 | ²JHF, ³JHF, ³JFF | Reveals the position and stereochemical orientation of the fluorine substituent on the ring through coupling with neighboring protons and other fluorine atoms. |

Note: The chemical shift values are estimates based on typical ranges for similar functional groups and may vary based on the specific molecular structure and solvent used.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for separating and identifying volatile and thermally stable compounds like this compound. rsc.org In this method, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected. mdpi.com

The primary application of GC-MS in this context is for identification and purity assessment. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for initial identification by comparison to a known standard. The mass spectrum provides a molecular fingerprint, confirming the identity. Purity is determined by analyzing the chromatogram; a single, sharp peak indicates a high-purity sample, while the presence of multiple peaks suggests the presence of impurities or degradation products. jmchemsci.com

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting fragmentation pattern is a unique characteristic of the molecule's structure. While the molecular ion peak ([M]⁺) for sulfonyl chlorides can be weak or absent due to instability, the fragment ions provide a wealth of structural information. rsc.org

For this compound (C₇H₁₃ClO₂S, Molecular Weight: 196.7 g/mol ), key fragmentation pathways would include:

Loss of Chlorine: Cleavage of the S-Cl bond would result in a fragment at m/z 161.

Loss of Sulfur Dioxide: A common rearrangement in sulfonyl compounds is the elimination of SO₂ (64 Da), leading to a C₇H₁₃Cl⁺ fragment. rsc.orgnih.gov

Cleavage of the C-S Bond: Scission of the bond between the cyclopentane ring and the sulfonyl group can occur, generating a cyclopentyl fragment or a sulfonyl chloride fragment.

Ring Fragmentation: The ethylcyclopentane cation can undergo further fragmentation, such as the loss of an ethyl radical (•C₂H₅, 29 Da) to yield a fragment at m/z 69, or the loss of ethene (C₂H₄, 28 Da) from the ring itself, a characteristic fragmentation for cyclopentane derivatives. docbrown.info

Predicted EI-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

| 196/198 | [C₇H₁₃³⁵ClO₂S]⁺ / [C₇H₁₃³⁷ClO₂S]⁺ | (Molecular Ion) |

| 161 | [C₇H₁₃O₂S]⁺ | •Cl |

| 97 | [C₇H₁₃]⁺ | •SO₂Cl |

| 69 | [C₅H₉]⁺ | •C₂H₅ from cyclopentyl fragment |

| 64 | [SO₂]⁺ | C₇H₁₃Cl• |

Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2 peaks in an approximate 3:1 ratio) for chlorine-containing fragments.

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation than EI. libretexts.org In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecule, typically through proton transfer. This process usually produces a prominent protonated molecule, [M+H]⁺. copernicus.org

For this compound, CI-MS would be particularly useful for confirming the molecular weight. The resulting spectrum would be expected to show a strong peak at m/z 197 (for the ³⁵Cl isotope), corresponding to the [M+H]⁺ ion. This technique is complementary to EI-MS, as it provides clear molecular weight information that might be missing from the EI spectrum. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing complex mixtures, particularly those containing less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. rsc.org Sulfonyl chlorides can be reactive and may degrade at the high temperatures used in GC. LC separates compounds in a liquid phase based on their polarity and affinity for the column's stationary phase. researchgate.net

This technique is highly valuable for monitoring the progress of a chemical reaction, for instance, in the synthesis of this compound or its subsequent conversion into derivatives like sulfonamides. nih.govnih.gov LC-MS can simultaneously detect the starting materials, intermediates, the desired product, and any byproducts in the reaction mixture, providing a comprehensive profile of the sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might not distinguish between two different molecules with the same integer mass, HRMS can easily differentiate them based on their exact masses, which differ due to the mass defect of their constituent atoms.

For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the molecular ion to its calculated exact mass.

Accurate Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₃ClO₂S |

| Nominal Mass | 196 amu |

| Monoisotopic (Exact) Mass | 196.03520 amu |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental formula.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to calculate the exact positions of atoms, as well as the bond lengths and bond angles that define the molecular geometry.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the structural parameters of the sulfonyl chloride functional group are well-established from studies on analogous compounds. Methanesulfonyl chloride (CH₃SO₂Cl), the simplest organic sulfonyl chloride, serves as an excellent model for understanding the geometry of the functional group. wikipedia.org

In sulfonyl chlorides, the sulfur atom is at the center of a distorted tetrahedral geometry. wikipedia.org It is bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the organic substituent. The structure of this compound would feature this tetrahedral arrangement at the sulfur atom, which is attached to the cyclopentane ring.

The precise bond lengths and angles can be inferred from data on methanesulfonyl chloride. The S=O double bonds are the shortest and strongest, followed by the S-C single bond, and finally the S-Cl single bond, which is the longest and weakest of the four. wikipedia.org The O=S=O bond angle is the largest, a consequence of the repulsion between the electron-rich double bonds. The other bond angles around the sulfur atom are all close to the ideal tetrahedral angle of 109.5° but are slightly compressed.

Table 2: Representative Crystallographic Data for the Sulfonyl Chloride Group (from Methanesulfonyl chloride)

| Parameter | Bond / Angle | Value |

|---|---|---|

| Bond Lengths (pm) | S=O | 142.4 |

| S-C | 176.3 | |

| S-Cl | 204.6 | |

| **Bond Angles (°) ** | O=S=O | ~120° |

| O=S=C | ~108° | |

| O=S=Cl | ~106° |

Data derived from studies on methanesulfonyl chloride as a representative analog. wikipedia.org

This structural information is crucial for understanding the reactivity of this compound. The geometry of the sulfonyl chloride group influences its electrophilic character and its accessibility to nucleophilic attack, which are key factors in its chemical behavior.

Computational Studies on 3 Ethylcyclopentane 1 Sulfonyl Chloride

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Analyzing these orbitals is key to understanding a compound's reactivity and electronic transitions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

For 3-Ethylcyclopentane-1-sulfonyl chloride, calculations would reveal the energy levels and spatial distribution of these orbitals. The HOMO would likely be localized on the non-bonding p-orbitals of the oxygen and chlorine atoms, while the LUMO would likely be an anti-bonding orbital (σ*) associated with the S-Cl bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

Interactive Data Table: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 eV | Localized on Oxygen/Chlorine lone pairs |

| LUMO | -1.2 eV | σ* orbital of the S-Cl bond |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

Note: These values are hypothetical and serve as an example of data that would be generated in such a study.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping the entire energy landscape of a chemical reaction, providing insights that are often inaccessible through experiments alone. For this compound, a primary reaction of interest would be nucleophilic substitution at the sulfur center, a characteristic reaction of sulfonyl chlorides. nih.govmdpi.com

By modeling the approach of a nucleophile (e.g., an amine or an alcohol) to the sulfonyl chloride, chemists can calculate the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energy barriers, which govern the reaction rate. nih.gov For instance, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have been used to determine whether the mechanism is a concerted process (SN2-type) or a stepwise addition-elimination pathway. nih.govmdpi.com Similar studies on this compound would clarify its reactivity with various nucleophiles, predicting reaction outcomes and explaining stereochemical results.

Synthetic Applications in Organic Chemistry

Formation of Sulfonamide Linkages in Complex Scaffolds

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of organic synthesis for the formation of sulfonamides. molport.comresearchgate.net This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key structural motif in a multitude of therapeutic agents. researchgate.netresearchgate.net 3-Ethylcyclopentane-1-sulfonyl chloride readily participates in this reaction, coupling with a diverse range of amines to forge stable sulfonamide bonds.

The general reaction proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride (HCl). nih.gov Typically, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to neutralize the HCl byproduct. molport.com

The reaction's robustness allows for its application in the late-stage functionalization of complex molecules, where mild conditions are often required. The 3-ethylcyclopentyl group introduces a non-polar, sterically defined aliphatic moiety, which can be used to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the target scaffold.

Table 1: Representative Conditions for Sulfonamide Formation

| Amine Substrate | Base | Solvent | Typical Conditions | Reference |

| Primary Alkylamine | Triethylamine | Dichloromethane | 0 °C to room temp. | molport.com |

| Aniline Derivatives | Pyridine | Acetonitrile | Room temp. to reflux | nih.gov |

| Secondary Amine | DIPEA | Acetonitrile | Reflux | nih.gov |

| Amino Acid Esters | NaHCO₃ (aq) | Diethyl Ether | Room temp. | orgsyn.org |

Note: This table represents general conditions for reactions between sulfonyl chlorides and amines. DIPEA stands for N,N-Diisopropylethylamine.

Installation of the Sulfonyl Group for Further Transformations

Beyond the synthesis of stable sulfonamides, the 3-ethylcyclopentylsulfonyl group can be installed as an intermediate moiety for subsequent chemical modifications. Sulfonyl chlorides are recognized as versatile intermediates that can be converted into a variety of other sulfur-containing functional groups. molport.comnih.gov

Once attached to a substrate, for example as a sulfonamide, the sulfonyl group can influence the reactivity of adjacent positions or serve as a protecting group. While the sulfonamide bond is generally stable, under specific reductive or cleavage conditions, it can be removed. More commonly, the sulfonyl group itself is a precursor for other functionalities. For instance, sulfones can be synthesized from sulfonyl chlorides, and the sulfonyl group can participate in various named reactions, highlighting its role as a versatile synthetic handle. molport.commagtech.com.cn

As Reagents in Functional Group Interconversions

This compound is an effective reagent for the activation of alcohols. Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters. vanderbilt.edu The resulting 3-ethylcyclopentylsulfonate group is an excellent leaving group, far superior to the original hydroxyl group.

This activation enables a variety of subsequent nucleophilic substitution reactions. The sulfonate ester can be readily displaced by halides, azides, cyanides, and other nucleophiles, providing a reliable pathway for functional group interconversions. vanderbilt.edu This two-step sequence (sulfonylation followed by substitution) is a standard method for converting alcohols into a wide array of other functionalities with high efficiency.

Table 2: Functional Group Interconversion of Alcohols via Sulfonates

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

| R-OH | This compound / Pyridine | R-OSO₂-R' | NaBr | R-Br | vanderbilt.edu |

| R-OH | This compound / Pyridine | R-OSO₂-R' | NaN₃ | R-N₃ | vanderbilt.edu |

| R-OH | This compound / Pyridine | R-OSO₂-R' | NaCN | R-CN | vanderbilt.edu |

Note: R' represents the 3-ethylcyclopentyl group.

Applications in Building Block Chemistry

In the context of drug discovery and materials science, small, functionalized cyclic scaffolds are highly valuable building blocks. lifechemicals.comwhiterose.ac.uk this compound, with its distinct three-dimensional structure, serves as such a building block. The ethyl-substituted cyclopentane (B165970) ring is a bioisostere for other cyclic systems, like phenyl or cyclohexyl rings, but with different conformational and lipophilic properties. researchgate.net

Incorporating this specific aliphatic scaffold into a larger molecule can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its non-planar structure can improve binding affinity to biological targets by optimizing interactions within a protein's binding pocket. Its use in combinatorial chemistry allows for the generation of libraries of diverse compounds for screening purposes. lifechemicals.com

Post-Synthetic Modification of Extended Frameworks (e.g., MOFs)

Post-synthetic modification (PSM) is a powerful technique for introducing new functional groups into pre-formed extended structures like metal-organic frameworks (MOFs) without altering their underlying topology. rsc.orgresearchgate.net This allows for the fine-tuning of the chemical and physical properties of the MOF for specific applications such as catalysis, sensing, or gas separation. rsc.orgresearchgate.net

If a MOF is constructed using linkers that contain reactive sites, such as primary or secondary amines, these sites can be modified after the framework has been assembled. This compound can be employed as a reagent in PSM to react with these amine-functionalized linkers. This covalent modification would introduce 3-ethylcyclopentylsulfonamide moieties into the pores of the MOF, altering the surface properties, polarity, and steric environment within the framework. rsc.orgkcl.ac.uk

Role in Asymmetric Synthesis

This compound possesses two stereocenters, meaning it is a chiral molecule. This inherent chirality can be leveraged in asymmetric synthesis to control the stereochemical outcome of reactions. When this chiral sulfonyl chloride reacts with a prochiral nucleophile or a racemic mixture, it can lead to the formation of diastereomeric products. These diastereomers often have different physical properties, allowing for their separation by standard techniques like chromatography or crystallization.

This approach is valuable for the synthesis of enantiomerically pure compounds. rsc.orgrsc.org For example, the reaction with a racemic amine would produce two diastereomeric sulfonamides, which could then be separated. Subsequent cleavage of the sulfonyl group would yield the resolved, enantiomerically pure amine. This makes the chiral sulfonyl chloride a useful resolving agent and a building block for constructing complex chiral molecules. nih.gov

Solid-Phase Organic Synthesis with Sulfonyl Chloride Resins

Solid-phase synthesis is a technique where molecules are covalently bound to an insoluble polymer support (resin) while reactions are carried out. This methodology simplifies purification, as excess reagents and byproducts can be washed away, and is amenable to automation for the creation of large chemical libraries. nih.gov

While this compound is used in solution-phase chemistry, the principles can be extended to solid-phase applications. A resin could be functionalized with a cyclopentyl-containing structure, which is then converted to a sulfonyl chloride. This resin-bound sulfonyl chloride can then be treated with a variety of amines in solution. After the reaction, the resin is washed, and the desired sulfonamide product is cleaved from the solid support. This solid-phase approach is particularly efficient for the parallel synthesis of sulfonamide libraries for high-throughput screening. nih.gov

Advanced Methodologies and Future Research Directions

Development of Green Chemistry Approaches for Synthesis and Reactivity

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents such as thionyl chloride, sulfuryl chloride, or chlorine gas, which generate significant toxic waste. rsc.orgorganic-chemistry.org The development of green chemistry approaches for the synthesis and subsequent reactions of 3-Ethylcyclopentane-1-sulfonyl chloride is a critical area of future research. These approaches aim to reduce environmental impact by minimizing waste, avoiding toxic substances, and improving atom economy.

Key research focuses on replacing conventional chlorinating agents with more environmentally benign alternatives. One promising strategy involves the oxidative chlorination of the corresponding thiol or disulfide precursor using safer oxidants and chloride sources. researchgate.net For instance, methods utilizing N-chlorosuccinimide (NCS) in aqueous media or systems like oxone-KCl in water have been developed for other sulfonyl chlorides and could be adapted for this compound. rsc.org These methods often proceed under mild conditions and can significantly reduce the generation of acidic and toxic byproducts. researchgate.net Another approach involves using S-alkylisothiourea salts, which are odorless and stable precursors, reacting them with NCS to yield sulfonyl chlorides in an eco-friendly manner. organic-chemistry.org The byproduct, succinimide, can potentially be recycled, further enhancing the sustainability of the process. organic-chemistry.org

The table below summarizes some green chemistry approaches applicable to the synthesis of sulfonyl chlorides.

| Method | Precursor | Reagents | Solvent | Key Advantages |

| NCS Chlorosulfonation | S-(3-Ethylcyclopentyl)isothiourea salt | N-Chlorosuccinimide (NCS), HCl | Acetonitrile/Water | Odorless precursor, mild conditions, recyclable byproduct. organic-chemistry.orgresearchgate.net |

| Oxone-based Oxidation | 3-Ethylcyclopentanethiol | Oxone, Potassium Chloride (KCl) | Water | Use of water as a safe solvent, rapid reaction. rsc.org |

| Metal-Free Aerobic Oxidation | 3-Ethylcyclopentanethiol | Ammonium (B1175870) Nitrate (B79036), HCl, Oxygen | Not specified | Utilizes oxygen as the terminal oxidant, avoiding stoichiometric metallic or halogenated oxidants. rsc.org |

Future work will likely focus on optimizing these methods for this compound, improving yields, and ensuring the scalability of these greener processes.

Exploration of Novel Catalytic Systems

Catalysis offers a powerful tool for developing efficient and selective reactions. For this compound, the exploration of novel catalytic systems, particularly in photocatalysis and transition metal catalysis, represents a significant frontier for creating complex molecules with high precision.

Visible-light photocatalysis has emerged as a sustainable and powerful method for forming chemical bonds under mild conditions. nih.govdntb.gov.ua This technology can be harnessed for reactions involving this compound by generating a 3-ethylcyclopentanesulfonyl radical. This highly reactive intermediate can then participate in a variety of transformations, most notably the formation of new carbon-sulfur bonds. rsc.org

Upon irradiation with visible light in the presence of a suitable photocatalyst, the sulfonyl chloride can undergo a single-electron transfer (SET) process to generate the sulfonyl radical. rsc.orgnih.gov This radical can then add to unsaturated C-C bonds in alkenes and alkynes, providing a direct route to complex sulfones. researchgate.net This method avoids the harsh conditions or strong oxidants often required in traditional sulfonylation reactions. nih.gov The development of photocatalytic systems for this compound would enable its use in late-stage functionalization of complex molecules, a valuable tool in medicinal chemistry. acs.org

| Photocatalyst Type | Substrate | Outcome | Potential Advantage |

| Ruthenium or Iridium Complexes | Alkenes, Alkynes | C-S bond formation (Sulfones) | High efficiency, tunable redox potentials. rsc.org |

| Organic Dyes (e.g., Eosin Y) | Alkenes | C-S bond formation (Sulfones) | Metal-free, lower cost. rsc.org |

| Carbon Nitrides (e.g., K-PHI) | Thiol/Thioacetate Precursors | Synthesis of Sulfonyl Chloride | Chromoselective synthesis, metal-free. nih.gov |

Future research will focus on identifying optimal photocatalysts and conditions for reactions of this compound and expanding the scope of its radical-based reactivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of C-C, C-N, and C-O bonds. While extensively developed for aryl sulfonyl chlorides, their application to alkyl sulfonyl chlorides like this compound is a developing area. These reactions typically involve the activation of the C-S or S-Cl bond to generate new linkages.

For example, nickel- and palladium-catalyzed systems could potentially be developed to couple this compound with various partners. organicreactions.orgacs.org Desulfonylative coupling reactions, where the sulfonyl group acts as a leaving group, could enable the coupling of the 3-ethylcyclopentyl moiety with aryl, vinyl, or alkyl fragments. This would provide a novel synthetic route to substituted ethylcyclopentane (B167899) derivatives. Furthermore, copper-catalyzed reactions, which are effective for forming C-N bonds, could be explored for the synthesis of N-aryl sulfonamides from this compound and aryl halides. nih.gov

| Catalyst | Coupling Partner | Product Type | Potential Application |

| Nickel Complexes | Organometallic Reagents (e.g., Grignards) | Alkylated/Arylated Cyclopentanes | C-C bond formation via desulfonylation. acs.org |

| Palladium Complexes | Boronic Acids (Suzuki-Miyaura type) | Arylated Cyclopentanes | C-C bond formation via desulfonylation. |

| Copper Complexes | Amines, Aryl Halides | Sulfonamides | C-N bond formation. nih.gov |

The primary challenge lies in the differing reactivity of alkyl versus aryl sulfonyl chlorides, requiring the development of bespoke ligand and catalyst systems to promote efficient and selective transformations.

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. tcichemicals.com The synthesis of sulfonyl chlorides is often exothermic and can produce hazardous gaseous byproducts, making it an ideal candidate for flow chemistry. rsc.orgnih.gov

Integrating the synthesis of this compound into a continuous flow system could lead to significant improvements in safety, scalability, and product consistency. mdpi.comresearchgate.net In a flow reactor, small volumes of reagents are continuously mixed and reacted in a temperature-controlled channel, minimizing the risk of thermal runaway. rsc.org This setup allows for shorter reaction times and higher space-time yields. rsc.org A continuous flow protocol could involve pumping a solution of the thiol or disulfide precursor along with an oxidizing/chlorinating agent (such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) or a HNO₃/HCl/O₂ system) through a heated reactor coil to produce the desired sulfonyl chloride continuously. rsc.orgnih.gov This approach not only enhances safety but also facilitates automated, scalable production. mdpi.com

Design and Synthesis of Chiral this compound Derivatives

The 3-ethylcyclopentane moiety in the target molecule contains a chiral center. The development of methods to synthesize enantiomerically pure forms of this compound is a crucial future direction. Chiral sulfonyl chlorides are valuable building blocks for the synthesis of asymmetric catalysts and pharmaceuticals.

Research in this area would focus on strategies such as the enantioselective desymmetrization of a prochiral precursor or the kinetic resolution of a racemic mixture. researchgate.net For instance, a prochiral sulfenamide (B3320178) could be oxidized in the presence of a chiral catalyst to generate the chiral sulfonimidoyl chloride, a related S(VI) compound, with high enantioselectivity. nih.gov Adapting such a desymmetrizing hydrolysis or oxidation could provide access to optically active this compound. Success in this area would significantly enhance the utility of this compound as a chiral building block in asymmetric synthesis.

Computational Design of New Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov Applying these tools to this compound can accelerate the development of new reactions and catalyst systems.

DFT calculations can be used to:

Elucidate Reaction Mechanisms: Determine whether reactions proceed through concerted (e.g., Sₙ2) or stepwise (e.g., addition-elimination) pathways. dntb.gov.ua

Predict Reactivity: Model the electronic structure of the sulfonyl chloride to predict its reactivity towards different nucleophiles or radical partners.

Design Catalysts: Computationally screen potential transition metal catalysts and ligands to identify candidates that would be effective for cross-coupling reactions. nih.gov

Understand Selectivity: Analyze the transition states of competing reaction pathways to understand and predict regioselectivity and stereoselectivity in reactions involving chiral derivatives. nih.gov

By providing a molecular-level understanding of its behavior, computational studies can guide experimental efforts, saving time and resources in the discovery of novel and selective transformations for this compound.

Multi-component and Cascade Reactions Involving the Sulfonyl Chloride Moiety

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comsemanticscholar.org This approach is lauded for its high atom and step economy, operational simplicity, and its ability to rapidly generate complex molecules from simple precursors, making it a cornerstone of modern medicinal and combinatorial chemistry. tcichemicals.comsemanticscholar.org Cascade reactions, similarly, involve a sequence of intramolecular transformations, where the formation of one bond triggers the next, allowing for the construction of intricate molecular architectures in a single, efficient step.

The sulfonyl chloride group, as present in this compound, is a versatile functional handle for designing and executing such complex transformations. While specific literature on this compound's direct participation in MCRs is not extensively documented, the known reactivity of alkanesulfonyl chlorides provides a strong basis for its potential applications. thieme-connect.com

Sulfonyl chlorides are potent electrophiles that react readily with a wide array of nucleophiles. This reactivity is the foundation for their inclusion in MCRs. For instance, an initial reaction of this compound with a bifunctional nucleophile (e.g., an amino alcohol or an amino acid) could generate a sulfonamide intermediate, which then participates in a subsequent reaction with other components in the same pot.

Furthermore, under basic conditions, alkanesulfonyl chlorides with α-hydrogens can undergo elimination to form highly reactive sulfene (B1252967) intermediates. mdpi.com These transient species can participate in various cycloaddition reactions, serving as a key step in a cascade or multi-component sequence to build complex cyclic systems.

Below is a table summarizing representative MCRs where sulfonyl-containing compounds are utilized, illustrating the potential roles for derivatives of this compound.

Table 1: Examples of Multi-component Reactions Involving Sulfonyl Groups | Reaction Name/Type | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Type | Role of Sulfonyl Group | |---|---|---|---|---|---| | Ugi Four-Component Reaction (U-4CR) | Isocyanide | Carboxylic Acid | Amine | Aldehyde/Ketone | α-Acylamino Amide | Can be incorporated into any of the reactants to add functionality. | | Passerini Reaction | Isocyanide | Carboxylic Acid | Aldehyde/Ketone | - | α-Acyloxy Amide | Can be present on the carboxylic acid or aldehyde component. | | Gewald Three-Component Reaction (GW-3CR) | α-Cyano Ester | Ketone/Aldehyde | Elemental Sulfur | - | 2-Aminothiophene | While not directly using sulfonyl chloride, demonstrates sulfur's role in MCRs. nih.gov | | Vinyl Sulfonamide MCR | Vinyl Sulfonamide | Amine | Various Electrophiles | - | Substituted Piperidines | The vinyl sulfonamide acts as a key building block. nih.gov |

Sustainable Synthesis of Sulfonyl Chloride Precursors and Reagents

The growing emphasis on green chemistry has spurred the development of more environmentally benign methods for synthesizing key chemical intermediates like sulfonyl chlorides. rsc.orgrsc.org Traditional methods often rely on hazardous reagents such as chlorine gas or chlorosulfonic acid, which pose significant safety and environmental risks. rsc.org Research has shifted towards alternative protocols that minimize waste, avoid toxic substances, and improve energy efficiency. These modern, sustainable approaches are directly applicable to the synthesis of this compound from its precursors.

One prominent green strategy involves the oxidative chlorination of thiols or their derivatives using safer and more manageable reagents. For instance, the use of N-chlorosuccinimide (NCS) in conjunction with S-alkylisothiourea salts (prepared from the corresponding alkyl halide and thiourea) provides a convenient and eco-friendly route to sulfonyl chlorides. organic-chemistry.orgthieme-connect.comresearchgate.net This method avoids malodorous thiols and harsh oxidants, and the byproduct, succinimide, can be recycled back into NCS, enhancing the sustainability of the process. thieme-connect.comthieme-connect.com

Another approach utilizes metal-free, aerobic conditions for the conversion of thiols into sulfonyl chlorides. One such system employs ammonium nitrate as a catalyst and molecular oxygen as the terminal oxidant, representing a highly benign and sustainable pathway. rsc.org Other methods focus on using water as the reaction solvent, such as the oxyhalogenation of thiols and disulfides with Oxone and a chloride source (e.g., KCl). rsc.org This approach is rapid, efficient, and circumvents the need for volatile organic solvents.

The synthesis of sulfonamides, a major application of sulfonyl chlorides, has also been targeted for green improvements. A one-pot method has been developed where a thiol is converted to the sulfonyl chloride using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in a sustainable solvent, followed by an in-situ reaction with an amine. rsc.org This streamlines the process and reduces the need for isolating the often-sensitive sulfonyl chloride intermediate.

The table below compares several sustainable methods applicable to the synthesis of sulfonyl chlorides like this compound.

Table 2: Comparison of Sustainable Synthesis Methods for Sulfonyl Chlorides

| Method | Key Reagents | Solvent | Key Advantages |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) Chlorosulfonation | S-Alkylisothiourea salt, NCS, HCl | Acetonitrile/Water | Odorless precursors, mild conditions, recyclable byproduct (succinimide). organic-chemistry.orgresearchgate.net |

| Aerobic Oxidative Chlorination | Thiol, Ammonium Nitrate (catalyst), O₂, HCl | Acetonitrile | Metal-free, uses oxygen as the terminal oxidant, environmentally benign. rsc.org |